![molecular formula C22H25FN4O2 B5615915 N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide often involves spirocyclization of pyridine substrates. A method reported involves the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization, starting with 4-substituted pyridines. This process includes the activation of the pyridine ring followed by the intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Molecular structure analyses often involve computational studies alongside experimental techniques such as X-ray diffraction to elucidate the conformations and stereochemistry of such compounds. For example, the structure and DFT study of a related compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, provided insights into its conformational preferences and physicochemical properties through both experimental and computational approaches (Qin et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite diverse, depending on their functional groups and structural framework. For instance, the synthesis and characterization of aromatic polyamides derived from related compounds exhibit interesting reactions and properties, especially in terms of polymer science (Hsiao, Yang, & Lin, 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Detailed analysis of these properties requires empirical data typically obtained through experimental studies. For compounds within this family, properties like solubility and thermal stability are of particular interest, given their potential applications in material science and medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key aspects of research on these compounds. Studies focusing on the synthesis of diazaspiro[5.5]undecane derivatives highlight the versatility and reactivity of these frameworks in forming a wide array of structurally diverse and functionally rich compounds (Islam et al., 2017).
properties
IUPAC Name |
N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c23-18-5-1-2-6-19(18)25-21(29)26-12-9-22(10-13-26)8-7-20(28)27(16-22)15-17-4-3-11-24-14-17/h1-6,11,14H,7-10,12-13,15-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNILCNZIZJNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NC3=CC=CC=C3F)CN(C1=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |
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